molecular formula C15H21BF3NO5S B13718544 N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13718544
M. Wt: 395.2 g/mol
InChI Key: XXUOXPLUZHTHCW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and a diol. The trifluoromethoxy group is introduced via nucleophilic substitution reactions, while the sulfonamide group is typically formed through sulfonylation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxy and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition studies. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    N,N-dimethyl-4-(trifluoromethoxy)benzenesulfonamide: Lacks the dioxaborolane ring, affecting its ability to participate in certain chemical reactions.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide:

Uniqueness

The presence of both the dioxaborolane ring and the trifluoromethoxy group in N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide makes it unique among similar compounds

Properties

Molecular Formula

C15H21BF3NO5S

Molecular Weight

395.2 g/mol

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C15H21BF3NO5S/c1-13(2)14(3,4)25-16(24-13)10-7-8-12(26(21,22)20(5)6)11(9-10)23-15(17,18)19/h7-9H,1-6H3

InChI Key

XXUOXPLUZHTHCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)OC(F)(F)F

Origin of Product

United States

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